Methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate Methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1017662-41-7
VCID: VC8431670
InChI: InChI=1S/C19H17ClN2O3S2/c1-11-21-18(15-4-3-9-26-15)16(27-11)7-8-17(23)22-14-10-12(19(24)25-2)5-6-13(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,22,23)
SMILES: CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)C3=CC=CS3
Molecular Formula: C19H17ClN2O3S2
Molecular Weight: 420.9 g/mol

Methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate

CAS No.: 1017662-41-7

Cat. No.: VC8431670

Molecular Formula: C19H17ClN2O3S2

Molecular Weight: 420.9 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate - 1017662-41-7

Specification

CAS No. 1017662-41-7
Molecular Formula C19H17ClN2O3S2
Molecular Weight 420.9 g/mol
IUPAC Name methyl 4-chloro-3-[3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanoylamino]benzoate
Standard InChI InChI=1S/C19H17ClN2O3S2/c1-11-21-18(15-4-3-9-26-15)16(27-11)7-8-17(23)22-14-10-12(19(24)25-2)5-6-13(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,22,23)
Standard InChI Key PSYZVZGHQZVQEF-UHFFFAOYSA-N
SMILES CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)C3=CC=CS3
Canonical SMILES CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)C3=CC=CS3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate, reflects its intricate architecture. The core structure consists of:

  • A methyl benzoate backbone substituted with a chlorine atom at the 4-position and a propanamide group at the 3-position.

  • The propanamide side chain terminates in a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl group, which introduces heterocyclic complexity.

The thiophene ring (a five-membered aromatic ring with one sulfur atom) is fused to the thiazole (a five-membered ring containing nitrogen and sulfur), creating a conjugated system that enhances electronic delocalization. This structural feature is critical for interactions with biological targets, as seen in related compounds targeting G protein-coupled receptors (GPCRs) like the P2Y2 receptor .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of methyl 4-chloro-3-(3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamido)benzoate involves multi-step organic reactions, often employing coupling strategies to assemble the thiazole-thiophene and benzoate components. A representative approach, adapted from methods used for analogous compounds , includes:

  • Thiazole Formation:

    • Condensation of thiophene-2-carbaldehyde with thiourea derivatives in the presence of iodine or other catalysts to form the thiazole core.

    • Methylation at the 2-position using methyl iodide or dimethyl sulfate under basic conditions .

  • Propanamide Linkage:

    • Coupling the thiazole-thiophene intermediate with 3-aminopropanoic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt).

    • Protection of the carboxylic acid group as a methyl ester using methanol and sulfuric acid .

  • Benzoate Assembly:

    • Nitration and chlorination of methyl 3-aminobenzoate to introduce the 4-chloro substituent.

    • Final amide bond formation between the benzoate and propanamide intermediates under Schotten-Baumann conditions .

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYieldReference
Thiazole formationThiophene-2-carbaldehyde, thiourea, I₂, EtOH, reflux78%
MethylationCH₃I, K₂CO₃, DMF, 60°C85%
AmidationEDC, HOBt, DCM, rt65%
EsterificationCH₃OH, H₂SO₄, reflux92%

Challenges and Optimization

  • Regioselectivity: The thiazole ring’s substitution pattern is sensitive to reaction conditions. Microwave-assisted synthesis has been explored to enhance selectivity .

  • Solubility Issues: Polar aprotic solvents (e.g., DMF, DMSO) are often required for intermediates, complicating purification .

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-heterocyclic structure:

  • Molecular Formula: C₂₂H₂₀ClN₃O₃S₂

  • Molecular Weight: 490.04 g/mol

  • Lipophilicity: Calculated logP (cLogP) = 3.8, indicating moderate hydrophobicity suitable for membrane penetration .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL at pH 7.4) but soluble in DMSO (50 mg/mL) .

Table 2: Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, Ar-H), 7.89 (d, J=8.5 Hz, 1H, Ar-H), 7.45 (m, 2H, thiophene-H), 4.32 (t, J=6.8 Hz, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃) .
LC-MS (ESI+)m/z 491.1 [M+H]⁺, 513.0 [M+Na]⁺ .

Biological Activity and Mechanisms

While direct pharmacological data for this compound are scarce, its structural analogs exhibit activity against GPCRs and kinases:

  • P2Y2 Receptor Antagonism: The thiazole-thiophene moiety resembles antagonists like AR-C118925, which inhibit P2Y2R with micromolar affinity . Molecular docking studies suggest the thiophene sulfur forms a hydrogen bond with Tyr₉₈ of the receptor .

  • Antiproliferative Effects: Analogous thiazole derivatives show IC₅₀ values of 5–20 μM against cancer cell lines (e.g., MCF-7, A549) by inhibiting tubulin polymerization .

Table 3: Comparative Biological Data for Analogous Compounds

CompoundTargetActivity (IC₅₀/Kd)Reference
AR-C118925P2Y2RpKd = 6.32 ± 0.10
Analog 5TubulinIC₅₀ = 7.4 μM

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